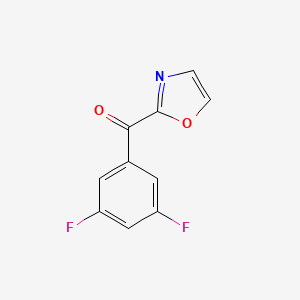

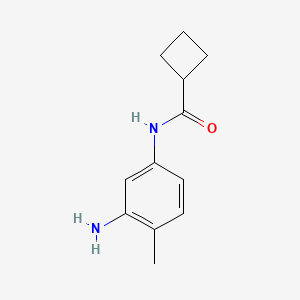

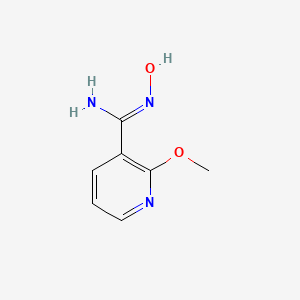

2-(3,5-Difluorobenzoyl)oxazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-(3,5-Difluorobenzoyl)oxazole" is not directly mentioned in the provided papers. However, the papers discuss related fluorinated aromatic compounds and their synthesis, which can provide insights into the chemical behavior and properties that might be expected from "2-(3,5-Difluorobenzoyl)oxazole". For instance, fluorinated benzothiazoles have been studied for their antitumor properties and methods of synthesis , while the reactivity of substituted oxazoles has been explored in the context of cycloaddition reactions .

Synthesis Analysis

The synthesis of fluorinated aromatic compounds, such as 2-arylbenzothiazoles, involves modifications to established

Applications De Recherche Scientifique

Metal-Induced Tautomerization and Transmetalation

- Oxazole molecules, when coordinated to manganese(i), can transform into carbene tautomers and subsequently transmetalate to gold(i). This process is significant in the field of chemical synthesis and catalysis (Ruiz & Perandones, 2009).

Medicinal Chemistry and Biological Activities

- Oxazole compounds, including 2-(3,5-Difluorobenzoyl)oxazole, demonstrate versatile biological activities due to their ability to bind with various enzymes and receptors. These compounds have been employed in treating diverse diseases, highlighting their potential as medicinal agents (Zhang, Zhao, & Zhou, 2018).

Synthesis of Oxazole Derivatives

- Development of synthetic routes for oxazole-containing compounds is crucial for drug development. Modifications in oxazole synthesis can lead to the creation of biologically significant agents, including neuroprotective antioxidants (Rizzo et al., 2000).

Gold-Catalyzed Oxidation Strategies

- Oxazole structures can be efficiently synthesized via a gold-catalyzed oxidation strategy. This method is important for creating oxazole rings, which are key structural motifs in natural products (Luo, Ji, Li, & Zhang, 2012).

Transition Metal Coordination Chemistry

- Oxazoline ligands, related to oxazoles, are used in asymmetric organic syntheses. Their coordination with transition metals has been extensively studied, providing insights into structural characterization and synthesis techniques (Gómez, Muller, & Rocamora, 1999).

Catalytic Coupling Reactions

- Oxazoles undergo functionalization through Suzuki coupling reactions, enabling the synthesis of diverse derivatives. This methodology is crucial for developing novel compounds with potential biological applications (Ferrer Flegeau, Popkin, & Greaney, 2006).

Quantum Chemical Calculations

- Studies involving quantum chemical calculations of oxazole derivatives provide insights into their electronic structures, aiding in the design of new compounds with desired properties (Mukhtorov et al., 2019).

Orientations Futures

While specific future directions for “2-(3,5-Difluorobenzoyl)oxazole” were not found in the sources, oxazole-based molecules have received attention from researchers globally due to their wide range of biological activities . They are becoming a significant heterocyclic nucleus in medicinal chemistry, leading to the synthesis of diverse oxazole derivatives .

Propriétés

IUPAC Name |

(3,5-difluorophenyl)-(1,3-oxazol-2-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F2NO2/c11-7-3-6(4-8(12)5-7)9(14)10-13-1-2-15-10/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHAJIVGLVWBQGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=N1)C(=O)C2=CC(=CC(=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20642108 |

Source

|

| Record name | (3,5-Difluorophenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,5-Difluorobenzoyl)oxazole | |

CAS RN |

898760-50-4 |

Source

|

| Record name | (3,5-Difluorophenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-Methylpropoxy)methyl]piperidine](/img/structure/B1325331.png)

![3-[(2,5-Dimethylphenoxy)methyl]piperidine](/img/structure/B1325366.png)